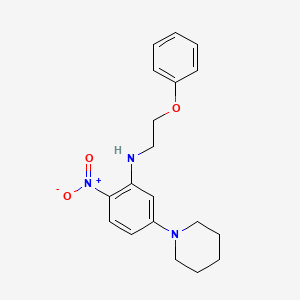
(4Z)-2-(1,3-benzodioxol-5-yl)-4-(1,3-benzodioxol-5-ylmethylidene)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound characterized by the presence of two 1,3-benzodioxole groups and an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the following steps:
Formation of 1,3-benzodioxole groups: This can be achieved through the cyclization of catechol with formaldehyde.
Construction of the oxazole ring: This involves the reaction of an appropriate amide with a halogenated ketone under basic conditions.
Coupling of the benzodioxole groups with the oxazole ring: This step requires the use of a strong base and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to a more saturated heterocyclic system.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole and oxazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated heterocyclic compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Materials Science: It can be used in the synthesis of novel polymers and materials with unique electronic properties.
Biology and Medicine:
Drug Development: The compound’s structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry:
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Manufacturing: Its unique properties can be exploited in the production of advanced materials for electronics and other applications.
Mécanisme D'action
The mechanism of action of (4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and modulation of cellular processes.
Comparaison Avec Des Composés Similaires
- (4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- (4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Uniqueness: The uniqueness of (4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in its specific combination of benzodioxole and oxazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C18H11NO6 |
|---|---|
Poids moléculaire |
337.3 g/mol |
Nom IUPAC |
(4Z)-2-(1,3-benzodioxol-5-yl)-4-(1,3-benzodioxol-5-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H11NO6/c20-18-12(5-10-1-3-13-15(6-10)23-8-21-13)19-17(25-18)11-2-4-14-16(7-11)24-9-22-14/h1-7H,8-9H2/b12-5- |
Clé InChI |
QACOTSOPWUJKGH-XGICHPGQSA-N |
SMILES isomérique |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=CC5=C(C=C4)OCO5 |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)OC(=N3)C4=CC5=C(C=C4)OCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4Z)-4-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-1-(3-chloro-4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B11696667.png)

![3-chloro-N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11696694.png)
![2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B11696700.png)
![(5Z)-3-(4-hydroxyphenyl)-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11696705.png)
![N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]naphthalene-2-carbohydrazide](/img/structure/B11696708.png)
![Butyl 4-[2-(4-methylphenoxy)acetamido]benzoate](/img/structure/B11696714.png)
![butyl 3-{(5E)-5-[3-(3-butoxy-3-oxopropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B11696715.png)


![(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B11696731.png)
![(4Z)-3-(4-nitrophenyl)-4-[(2-nitrophenyl)hydrazinylidene]-5-oxopyrazole-1-carbothioamide](/img/structure/B11696737.png)
![4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B11696740.png)
